
(4E)-Tco-peg4-dbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-Tco-peg4-dbco is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is a derivative of trans-cyclooctene (Tco) and dibenzocyclooctyne (Dbco), linked by a polyethylene glycol (PEG) spacer. The (4E) designation indicates the specific geometric configuration of the compound. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used to facilitate reactions in living systems without interfering with native biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-Tco-peg4-dbco typically involves a multi-step process. The initial step often includes the preparation of the trans-cyclooctene (Tco) moiety, which is then functionalized with a polyethylene glycol (PEG) spacer. The final step involves the conjugation of the dibenzocyclooctyne (Dbco) group to the PEG-linked Tco. The reaction conditions for each step vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(4E)-Tco-peg4-dbco undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the Tco or Dbco moieties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered reactivity, while reduction can produce more saturated compounds.
科学的研究の応用
(4E)-Tco-peg4-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in bioorthogonal chemistry to facilitate reactions in complex biological environments.
Biology: Employed in the labeling and tracking of biomolecules in living cells and organisms.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
作用機序
The mechanism by which (4E)-Tco-peg4-dbco exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The compound’s unique structure allows it to react selectively with specific functional groups in biological systems without interfering with native biochemical processes. This selectivity is achieved through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, where the Dbco moiety reacts with azides to form stable triazole linkages.
類似化合物との比較
Similar Compounds
(4E)-Tco-peg4-azide: Similar in structure but contains an azide group instead of Dbco.
(4E)-Tco-peg4-amine: Contains an amine group, offering different reactivity and applications.
(4E)-Tco-peg4-thiol: Features a thiol group, which can participate in different types of reactions.
Uniqueness
What sets (4E)-Tco-peg4-dbco apart from these similar compounds is its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This unique reactivity makes it particularly valuable in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems with high specificity and minimal interference.
特性
分子式 |
C38H49N3O8 |
|---|---|
分子量 |
675.8 g/mol |
IUPAC名 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44) |
InChIキー |
MXNJAXPSMJDOOY-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



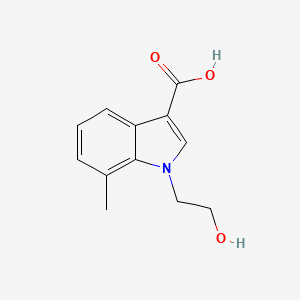
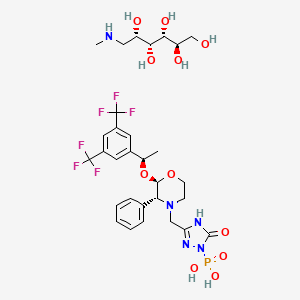

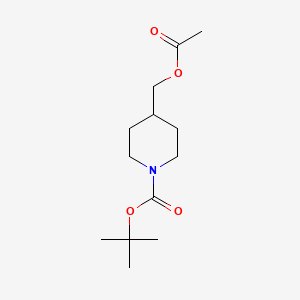
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
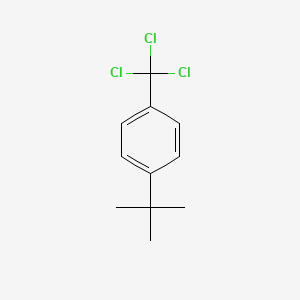
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)

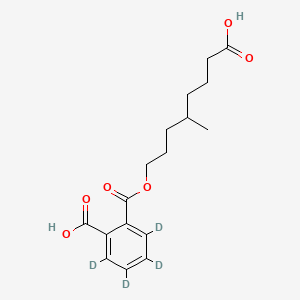
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
